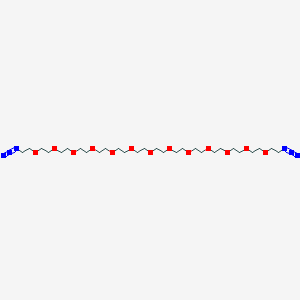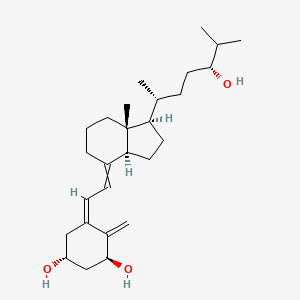
1,24(R)-Dihydroxyvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,24®-Dihydroxyvitamin D3 is a biologically active form of vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune system regulation. It is synthesized in the body through a series of hydroxylation reactions involving vitamin D3, which is obtained from sunlight exposure, food, or supplements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,24®-Dihydroxyvitamin D3 is synthesized through a multi-step process starting from vitamin D3. The first step involves the hydroxylation of vitamin D3 at the 25th position in the liver to form 25-hydroxyvitamin D3. This intermediate is then further hydroxylated at the 1st and 24th positions in the kidney to produce 1,24®-Dihydroxyvitamin D3 .
Industrial Production Methods: Industrial production of 1,24®-Dihydroxyvitamin D3 involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the compound, while chemical synthesis involves multiple steps of hydroxylation and purification to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,24®-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1,24®-Dihydroxyvitamin D3.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have different biological activities and functions .
Applications De Recherche Scientifique
1,24®-Dihydroxyvitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
- Employed in the synthesis of novel vitamin D analogs with potential therapeutic applications .
Biology:
- Studied for its role in regulating calcium and phosphate metabolism.
- Investigated for its effects on gene expression and cellular differentiation .
Medicine:
- Used in the treatment of vitamin D deficiency and related disorders such as rickets and osteomalacia.
- Explored for its potential in treating autoimmune diseases, cancers, and cardiovascular diseases .
Industry:
- Incorporated into dietary supplements and fortified foods to enhance nutritional value.
- Utilized in the development of pharmaceutical formulations for targeted drug delivery .
Mécanisme D'action
1,24®-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a complex that interacts with specific DNA sequences, leading to the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The molecular targets and pathways involved include the calcium-sensing receptor, parathyroid hormone, and various cytokines .
Comparaison Avec Des Composés Similaires
1,24®-Dihydroxyvitamin D3 is unique among vitamin D metabolites due to its specific hydroxylation pattern, which confers distinct biological activities . Similar compounds include:
1,25-Dihydroxyvitamin D3: The most potent form of vitamin D3, primarily involved in calcium and phosphate regulation.
24,25-Dihydroxyvitamin D3: A less active metabolite with roles in bone mineralization and repair.
Compared to these compounds, 1,24®-Dihydroxyvitamin D3 has unique applications in research and therapy due to its specific receptor interactions and metabolic pathways .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9?,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
Clé InChI |
BJYLYJCXYAMOFT-KFUATEJNSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
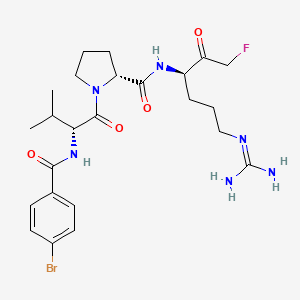
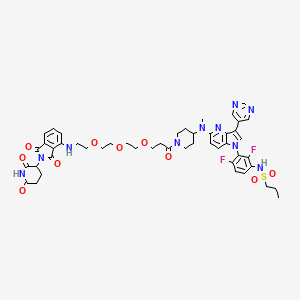
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
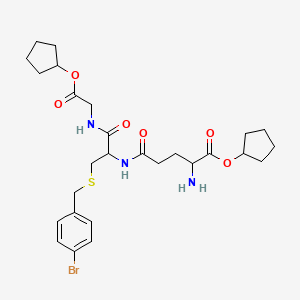
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
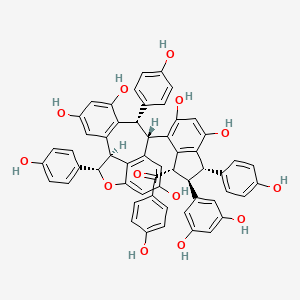


![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
